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Compound Name:
phenylpropyl)carbamate

Cat. No.: B574817

An In-Depth Technical Guide to (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Abstract

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, a chiral building block derived from (S)-
phenylalaninol, is a molecule of significant interest to researchers and drug development
professionals. While its enantiomer, the (R)-isomer, is a key intermediate in the synthesis of
Solriamfetol, a wakefulness-promoting agent, the (S)-enantiomer plays a crucial role as a
stereoisomeric impurity and a valuable chiral synthon in its own right. This guide provides a
comprehensive overview of its chemical identity, synthesis, applications in organic chemistry,
and the analytical methodologies required for its characterization and quality control. We will
explore the causality behind synthetic choices, detail self-validating experimental protocols,
and ground all technical claims in authoritative references.

Core Chemical Identity & Physicochemical
Properties

Understanding the fundamental properties of a compound is the first step in its effective
utilization. (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is a bifunctional molecule
featuring a primary amine and a carbamate-protected primary amine, offering a versatile
platform for sequential chemical modifications.
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Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 167298-44-4 [1]
tert-butyl N-[(2S)-1-amino-3-

IUPAC Name
phenylpropan-2-yljcarbamate

Molecular Formula C14H22N202 [2]

Molecular Weight 250.34 g/mol [2]

, C1=CC=C(C=C1)CC(C(N)C(=

Canonical SMILES
O)OC(C)(C)C)N
UCTRAOBQFUDCSR-

InChl Key [3]
VIFPVBQESA-N

Table 2: Physicochemical Properties

Property Value Source
White to off-white solid or

Appearance General knowledge
powder
Soluble in organic solvents like

Solubility Dichloromethane (DCM), [4]

Methanol, and DMSO

Storage Conditions 2-8°C, desiccated [5]

Synthesis and Mechanistic Insights

The most common and efficient synthesis involves the selective N-protection of one amino
group in a diamine precursor, or more directly, the protection of the amino group in a chiral
amino alcohol followed by activation and displacement to install the second amine. A primary
route is the mono-Boc protection of (S)-2-amino-3-phenylpropan-1-ol ((S)-phenylalaninol).

Synthetic Rationale and Mechanism
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The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for amines in multi-step
synthesis.[6] Its stability under a wide range of nucleophilic and basic conditions, coupled with
its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCI in an organic
solvent), provides excellent orthogonality.[7]

The reaction proceeds via the nucleophilic attack of the amino group of (S)-phenylalaninol on
the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Bocz0). A base, such as
triethylamine or sodium bicarbonate, is typically added to neutralize the acidic byproduct, tert-
butanol, and drive the reaction to completion.

Synthetic Workflow Diagram

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7968508/
https://www.benchchem.com/pdf/The_Versatile_Role_of_tert_Butyl_3_aminopropyl_carbamate_A_Synthetic_Building_Block_for_Drug_Discovery_and_Beyond.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Reactants

[(S)—PhenylalaninoD —[Di—tert—butyl dicarbonate (BOCzO)]

Process

Reaction Vessel

Solvent: DCM
Base: Triethylamine

Boc Protection

Intermediate Product

(S)-tert-Butyl
(1-hydroxy-3-phenylpropan-2-yl)carbamate

Hydroxyl Activation & Displacement
4

1. Mesylation (MsClI)
2. Azide Substitution (NaNs)
3. Reduction (Hz, Pd/C)

Amination

Final Broduct

(S)-tert-Butyl

(2-amino-3-phenylpropyl)carbamate

Click to download full resolution via product page

Caption: Synthetic pathway for (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate.
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Detailed Experimental Protocol: Synthesis of Boc-
Protected (S)-Phenylalaninol

This protocol describes the critical first stage of the synthesis.

e Setup: To a round-bottom flask equipped with a magnetic stirrer, add (S)-phenylalaninol (1
equivalent) and dissolve in Dichloromethane (DCM, approx. 10 mL per gram of amino
alcohol).

e Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of
the reaction.

o Base Addition: Add triethylamine (1.1 equivalents) to the solution.

o Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Bocz0, 1.1
equivalents) in a minimal amount of DCM. Add this solution dropwise to the cooled amino
alcohol solution over 30 minutes. The slow addition prevents side reactions and ensures
efficient protection.

» Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor
the reaction progress using Thin Layer Chromatography (TLC).

o Workup:
o Quench the reaction by adding water.
o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

o Combine the organic layers and wash sequentially with 1M HCI, saturated NaHCOs
solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

« Purification: Purify the crude product by column chromatography on silica gel to obtain the
pure (S)-tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate. Subsequent standard steps of
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hydroxyl activation (e.g., mesylation), substitution with an amino-group surrogate (e.qg.,
azide), and reduction yield the final target compound.

Applications in Synthesis and Drug Development

The utility of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate stems from its defined
stereochemistry and the orthogonal reactivity of its two amino groups.

Chiral Building Block

The free primary amine serves as a nucleophile for reactions like acylation, alkylation, and
reductive amination, while the Boc-protected amine remains inert.[7] This allows for the
controlled, stepwise elongation of molecular scaffolds, making it a valuable building block for
synthesizing complex chiral molecules, peptidomimetics, and novel ligands for catalysis.

Stereoisomeric Impurity in Solriamfetol Synthesis

Perhaps its most critical role in drug development is as the primary stereoisomeric impurity in
the manufacture of Solriamfetol ((R)-2-amino-3-phenylpropyl carbamate).[8][9] Regulatory
agencies mandate strict control over enantiomeric purity. The synthesis of Solriamfetol often
starts from (R)-phenylalaninol.[10][11] Any contamination of the starting material with (S)-
phenylalaninol will carry through the synthesis, producing the (S)-carbamate as an impurity.
Therefore, highly sensitive analytical methods are required to detect and quantify its presence
in the final active pharmaceutical ingredient (API).[12][13]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of (S)-tert-Butyl (2-amino-3-
phenylpropyl)carbamate is paramount.

Spectroscopic Characterization

e Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectroscopy are used to confirm the
molecular structure. Key signals include the characteristic 9-proton singlet for the tert-butyl
group and distinct resonances for the propyl chain and phenyl ring protons.

e Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its
elemental composition.
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« Infrared (IR) Spectroscopy: Shows characteristic absorption bands for N-H stretching of the
amine and amide, and C=0 stretching of the carbamate group.

Chromatographic Purity and Enantiomeric Separation

A robust quality control workflow is essential to separate the target compound from its
enantiomer and other process-related impurities.[13] Chiral High-Performance Liquid
Chromatography (HPLC) or Chiral Capillary Electrophoresis (CE) are the methods of choice.

Quality Control Workflow Diagram
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Caption: Quality control workflow for enantiomeric purity analysis.
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Protocol: Chiral Capillary Electrophoresis (CE) Method

This method is adapted from validated procedures for separating Solriamfetol enantiomers.[14]

o Capillary & BGE: Use a fused-silica capillary. The Background Electrolyte (BGE) can be a 45
mM Tris-acetate buffer (pH 4.5) containing a chiral selector, such as 4 mM sulfated-gamma-
cyclodextrin (S-y-CD).

o Preconditioning: Before the first run, and between runs, precondition the capillary by rinsing
sequentially with 0.1 M NaOH, water, and the BGE.[14]

o Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.qg.,
methanol/water) to a known concentration.

« Injection: Inject the sample hydrodynamically.

o Separation: Apply a voltage of +15 to +25 kV. Maintain the capillary temperature at
approximately 21-25°C.

» Detection: Monitor the separation using a UV detector at 200 nm.[14] The (S)- and (R)-
enantiomers will exhibit different migration times, allowing for their baseline separation and
guantification.

Conclusion

(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is more than just the "wrong" enantiomer
in a pharmaceutical synthesis. It is a valuable chiral intermediate whose unique bifunctional
and stereochemically defined nature provides significant opportunities in synthetic chemistry.
For drug development professionals, understanding its synthesis, properties, and, most
critically, its analytical separation from its (R)-enantiomer is essential for ensuring the safety,
efficacy, and regulatory compliance of drugs like Solriamfetol. The protocols and data
presented in this guide offer a robust framework for the scientific community to effectively utilize
and control this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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